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molecular formula C12H10BrFN2 B8743708 3-bromo-2-(4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

3-bromo-2-(4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

Cat. No. B8743708
M. Wt: 281.12 g/mol
InChI Key: PREYSFOBKJQKGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09314026B2

Procedure details

To a solution of 2-(4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (44.5 g, 0.22 mol) in 600 mL chloroform is added at 0° C. N-bromosuccinimide (117 g, 0.66 mol). The mixture is stirred 17 h at RT. Thereafter, the mixture is diluted with water and extracted with dichloromethane. The combined organic phases are dried and evaporated. The obtained crude material is purified by column chromatography on silica (6 cm×40 cm, eluent dichloromethane). The obtained product is further purified by trituration with a MTBE-hexane mixture and 38.2 g (61%) of the product are obtained as solid.
Name
2-(4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
Quantity
44.5 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
117 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:9]=[C:10]3[CH2:15][CH2:14][CH2:13][N:11]3[N:12]=2)=[CH:4][CH:3]=1.[Br:16]N1C(=O)CCC1=O>C(Cl)(Cl)Cl.O>[Br:16][C:9]1[C:8]([C:5]2[CH:4]=[CH:3][C:2]([F:1])=[CH:7][CH:6]=2)=[N:12][N:11]2[CH2:13][CH2:14][CH2:15][C:10]=12

Inputs

Step One
Name
2-(4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
Quantity
44.5 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C=1C=C2N(N1)CCC2
Name
Quantity
600 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
117 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred 17 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
The combined organic phases are dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The obtained crude material
CUSTOM
Type
CUSTOM
Details
is purified by column chromatography on silica (6 cm×40 cm, eluent dichloromethane)
CUSTOM
Type
CUSTOM
Details
The obtained product is further purified by trituration with a MTBE-hexane mixture and 38.2 g (61%) of the product
CUSTOM
Type
CUSTOM
Details
are obtained as solid

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
Smiles
BrC1=C2N(N=C1C1=CC=C(C=C1)F)CCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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